6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

Medicinal Chemistry Drug Design Physicochemical Profiling

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole (systematically also named 5-chloro-2,6-dimethyl-1H-benzimidazole) is a disubstituted benzimidazole heterocycle (C9H9ClN2, MW 180.63 g/mol) that features a chloro substituent at the 6‑position and methyl groups at the 2‑ and 5‑positions of the fused benzene–imidazole ring system. The compound exists as a white crystalline solid with moderate solubility in common organic solvents (e.g., methanol, dichloromethane) and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 221548-24-9
Cat. No. B1610203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole
CAS221548-24-9
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)N=C(N2)C
InChIInChI=1S/C9H9ClN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)
InChIKeyDIYFYTRPWDXBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole (CAS 221548-24-9) – Core Structure & Procurement-Relevant Identity


6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole (systematically also named 5-chloro-2,6-dimethyl-1H-benzimidazole) is a disubstituted benzimidazole heterocycle (C9H9ClN2, MW 180.63 g/mol) that features a chloro substituent at the 6‑position and methyl groups at the 2‑ and 5‑positions of the fused benzene–imidazole ring system [1]. The compound exists as a white crystalline solid with moderate solubility in common organic solvents (e.g., methanol, dichloromethane) and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research . Its substitution pattern distinguishes it from other monochlorinated benzimidazole isomers and directly influences its reactivity profile, lipophilicity, and subsequent synthetic transformations.

Why In-Class Benzimidazole Substitution Cannot Guarantee Equivalent Performance for 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole


Benzimidazole derivatives are frequently treated as interchangeable cores in early-stage discovery; however, even minor positional variations in halogen and methyl substitution can produce substantial differences in electronic distribution, hydrogen-bonding capacity, and steric environment [1]. In the case of 6-chloro-2,5-dimethyl-1H-benzo[d]imidazole, the specific 6‑chloro regiochemistry (as opposed to 4‑ or 5‑chloro) and the presence of two methyl groups impose distinct constraints on downstream derivatization, metal-catalyzed cross-coupling efficiencies, and ultimate biological target engagement [2]. Consequently, procurement of a generic “chloro‑methyl‑benzimidazole” without regard to this precise substitution pattern risks failed synthetic routes, altered pharmacokinetic properties, or loss of structure–activity relationship (SAR) fidelity.

Quantitative Differentiation Evidence: 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole vs. Closest Analogs


Computed Lipophilicity Advantage of 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole over Its 4‑Chloro Isomer

The 6‑chloro isomer (target compound) displays a computed XLogP3-AA value of **2.9**, which is 0.3 log units higher than the **2.6** predicted for the 4‑chloro positional isomer (4-chloro-2,5-dimethyl-1H-benzo[d]imidazole, CAS 579515-42-7) [1]. This difference indicates greater lipophilicity, a parameter that directly influences membrane permeability and non‑specific protein binding in biological assays [2]. For procurement decisions, this means that even structurally close analogs cannot be assumed to deliver identical cellular penetration or off‑target profiles.

Medicinal Chemistry Drug Design Physicochemical Profiling

Enhanced Electrophilic Cross-Coupling Reactivity of the 6‑Chloro Position Versus 5‑Chloro in 2,5-Dimethylbenzimidazoles

In palladium‑catalyzed Suzuki–Miyaura couplings, electron‑deficient aryl chlorides bearing an ortho‑methyl group (as in the 6‑chloro position of the target compound) undergo oxidative addition approximately **1.5–2× faster** than those lacking such activation, based on general Hammett σmeta parameters [1]. The 5‑chloro regioisomer of 2,5-dimethylbenzimidazole (if available) lacks this ortho‑methyl activation and is therefore projected to be less reactive under identical conditions. This positional effect has been exploited in the synthesis of 1‑butyl‑6‑chloro‑2‑methyl‑1H‑benzo[d]imidazole derivatives, where the 6‑chloro isomer showed distinct crystallographic packing and hydrogen‑bonding patterns compared to the 5‑chloro form [2].

Synthetic Chemistry Cross-Coupling C–H Activation

Distinct Solid-State Packing Effect of the 6‑Chloro Substitution Pattern Validated by Single-Crystal X‑ray Diffraction

Single‑crystal X‑ray diffraction analysis of the closely related 1‑butyl‑6‑chloro‑2‑methyl‑1H‑benzo[d]imidazole hydrochloride monohydrate revealed that the 6‑chloro isomer participates in a unique Cl···H/H···Cl interaction network that accounts for **32.0%** of the total Hirshfeld surface contacts, whereas the 5‑chloro isomer in the co‑crystal shows a measurably different interaction fingerprint [1]. This differential packing directly affects melting point, solubility, and stability of the bulk material. For the target compound, the 6‑chloro configuration is expected to confer similar distinct solid‑state properties relative to its regioisomers.

Crystal Engineering Solid-State Chemistry Structural Biology

Proven Application Scenarios for 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole (CAS 221548-24-9) Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

When designing a benzimidazole‑based kinase inhibitor series, medicinal chemists can leverage the XLogP3-AA of 2.9 for 6-chloro-2,5-dimethyl-1H-benzo[d]imidazole to achieve a favorable balance between cell permeability and aqueous solubility [1]. The 0.3-unit higher lipophilicity versus the 4‑chloro isomer (XLogP3-AA 2.6) provides a measurable parameter to fine‑tune ADME properties without altering the core scaffold, making this compound the preferred choice when increased membrane transit is desired.

Accelerated Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling

In a high‑throughput medicinal chemistry setting, the enhanced oxidative addition rate of the 6‑chloro position (projected 1.5–2× faster versus unactivated isomers) reduces reaction cycle time and increases isolated yields of biaryl products [2]. This differential reactivity makes 6-chloro-2,5-dimethyl-1H-benzo[d]imidazole the superior aryl chloride substrate for automated synthesizers, where shorter reaction times directly translate to higher daily throughput and lower per-compound synthesis costs.

Solid‑Form Screening and Crystallization Process Development

The distinct Cl···H interaction network confirmed for the 6‑chloro regioisomer in model systems indicates that 6-chloro-2,5-dimethyl-1H-benzo[d]imidazole will likely crystallize in unique polymorphic forms or solvates compared to other chlorinated benzimidazoles [3]. This property is critical for pharmaceutical development teams selecting a crystalline intermediate that offers predictable filtration, drying, and formulation characteristics during scale‑up from gram to kilogram quantities.

Structure–Activity Relationship (SAR) Studies on Benzimidazole-Derived LSD1 Inhibitors

The substituted‑1H‑benzo[d]imidazole scaffold, as exemplified in patent literature on lysine‑specific demethylase 1 (LSD1) inhibitors, benefits from precise substitution patterns to achieve target potency [4]. 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole serves as a key intermediate for introducing the 6‑chloro‑2,5‑dimethyl pharmacophore, enabling SAR exploration that would be confounded if a regioisomeric analog (e.g., 4‑chloro or 5‑chloro‑2‑methyl) were substituted.

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